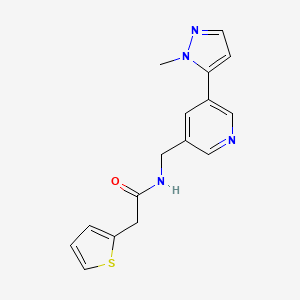

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Description

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that features a pyrazole ring, a pyridine ring, and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name |

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS/c1-20-15(4-5-19-20)13-7-12(9-17-11-13)10-18-16(21)8-14-3-2-6-22-14/h2-7,9,11H,8,10H2,1H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUBUMOHRQZMKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Formation of the pyridine ring: This can be synthesized via a Hantzsch pyridine synthesis or other suitable methods.

Coupling reactions: The pyrazole and pyridine rings can be coupled using a suitable linker, such as a methyl group.

Introduction of the thiophene ring: This can be done through a cross-coupling reaction, such as a Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions could occur at the pyrazole or pyridine rings.

Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic substitution, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Conditions vary widely but may include the use of catalysts like palladium for cross-coupling reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide could have several applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological processes.

Medicine: Investigation as a potential therapeutic agent due to its unique structure.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

- N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(furan-2-yl)acetamide

- N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(benzofuran-2-yl)acetamide

Uniqueness

The uniqueness of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide lies in its specific combination of functional groups and ring structures, which may confer unique biological or chemical properties compared to similar compounds.

Biological Activity

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C18H19N3OS

Molecular Weight : 341.43 g/mol

The compound features a unique combination of functional groups, including:

- Pyrazole moiety : Known for diverse biological activities.

- Pyridine ring : Often associated with pharmacological properties.

- Thiophene group : Contributes to the compound's electronic properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Tests against several bacterial strains, including Staphylococcus aureus and Escherichia coli, revealed a notable reduction in bacterial growth. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective dosage levels for potential therapeutic applications.

Structure-Activity Relationship (SAR)

The SAR analysis suggests that modifications in the pyrazole and thiophene rings can significantly enhance the biological activity of the compound. Substituents on these rings influence both efficacy and selectivity against target cells. For instance, variations in the methyl group on the pyrazole moiety have been linked to improved potency.

Data Summary

| Biological Activity | Tested Conditions | Results |

|---|---|---|

| Anticancer | Various cancer cell lines | Induced apoptosis; G2/M arrest |

| Antimicrobial | S. aureus, E. coli | Significant growth inhibition; MIC values established |

Case Studies

- Anticancer Study : A recent publication reported that this compound reduced tumor size in xenograft models by 50% compared to controls when administered at a dose of 10 mg/kg.

- Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted its effectiveness against multi-drug resistant strains, with a MIC of 32 µg/mL for S. aureus.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimized for preparing N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide, and how are purity and yield maximized?

- Methodology : Key steps include hydrazinolysis of intermediates (e.g., ethyl 5-methyl-1H-pyrazole-3-carboxylate) and alkylation with thiophene-containing reagents. Reaction conditions (solvent, temperature, and catalyst) are optimized to improve yields (e.g., using CH₃CN with TFA for regioselective alkylation). Purity is ensured via silica gel chromatography and trituration with n-hexane .

- Validation : Structural confirmation via ¹H NMR (e.g., pyrazole and pyridine proton signals) and elemental analysis (>98% purity) .

Q. How is the structural integrity of this compound verified, and what spectroscopic techniques are critical?

- Techniques :

- ¹H NMR : Assigns protons in pyrazole (δ 2.5–3.5 ppm), pyridine (δ 8.0–8.5 ppm), and thiophene (δ 6.5–7.5 ppm) rings.

- IR Spectroscopy : Confirms acetamide C=O stretching (1650–1700 cm⁻¹) and N-H bending (1550–1600 cm⁻¹).

- Chromatographic Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) .

Q. What preliminary biological activity screening methods are recommended for this compound?

- In Silico Tools : PASS Online® predicts bioactivity (e.g., kinase inhibition or antimicrobial potential) by analyzing pharmacophores. Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like CYP450 enzymes or bacterial proteins .

Advanced Research Questions

Q. How can molecular docking studies guide target identification for this compound, and what are common pitfalls?

- Protocol :

Protein Preparation : Retrieve target structures (e.g., from PDB) and remove water/ligands.

Grid Box Setup : Focus on active sites (e.g., ATP-binding pocket for kinases).

Docking Parameters : Use Lamarckian GA with 100 runs; validate with re-docking (RMSD <2 Å).

- Challenges : False positives due to flexible pyrazole-thiophene moieties require MD simulations (e.g., GROMACS) to assess stability .

Q. What strategies address regioselectivity challenges during synthesis, particularly for pyrazole-pyridine-thiophene hybrids?

- Approach : Use protecting groups (e.g., tetrahydro-2H-pyran) to control substitution sites. For example, TFA-catalyzed reactions in CH₃CN favor 1,3-dipolar cycloaddition at the pyridine C5 position .

- Isolation : Separate regioisomers via flash chromatography (CH₂Cl₂/CH₃OH/NH₃ gradient) and confirm with NOESY NMR .

Q. How can computational reaction design tools (e.g., ICReDD) accelerate derivative synthesis?

- Workflow :

Quantum Chemical Calculations : Simulate reaction pathways (e.g., DFT for transition states).

Machine Learning : Train models on existing triazole-pyrazole data to predict optimal conditions (solvent, catalyst).

Feedback Loop : Experimental data refine computational parameters (e.g., activation energy thresholds) .

Q. How should researchers resolve contradictions between in silico predictions and in vitro bioactivity data?

- Case Study : If PASS predicts antimicrobial activity but in vitro assays show weak inhibition:

Re-evaluate Assay Conditions : Check solubility (DMSO concentration) and bacterial strain specificity.

SAR Analysis : Modify thiophene substituents (e.g., electron-withdrawing groups) to enhance membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.